1-Phenyl-3-pyridin-4-ylurea

Cytokinin Plant Growth Regulator Tobacco Callus Bioassay

1-Phenyl-3-pyridin-4-ylurea (CAS 1932-35-0), also designated N-phenyl-N'-4-pyridinylurea or 4PU, is a small-molecule urea derivative (C12H11N3O, MW 213.23) that functions as a synthetic cytokinin in plant systems and serves as a key metabolite reference standard for the plant growth regulator forchlorfenuron (CPPU) in food safety residue analysis. Its unsubstituted phenyl-pyridinyl core distinguishes it from halogenated derivatives such as CPPU and 4PU-30, conferring a distinct activity and toxicity profile that makes it a valuable tool for structure–activity relationship (SAR) studies, cytokinin signaling research, and analytical method validation.

Molecular Formula C12H11N3O
Molecular Weight 213.24
CAS No. 1932-35-0
Cat. No. B2520004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-pyridin-4-ylurea
CAS1932-35-0
Molecular FormulaC12H11N3O
Molecular Weight213.24
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC=NC=C2
InChIInChI=1S/C12H11N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-9H,(H2,13,14,15,16)
InChIKeyWZYOSMAXXLCTGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3-pyridin-4-ylurea (CAS 1932-35-0) – A Multi-Purpose Pyridinylurea Scaffold for Plant Biology and Analytical Reference Standards


1-Phenyl-3-pyridin-4-ylurea (CAS 1932-35-0), also designated N-phenyl-N'-4-pyridinylurea or 4PU, is a small-molecule urea derivative (C12H11N3O, MW 213.23) that functions as a synthetic cytokinin in plant systems [1] and serves as a key metabolite reference standard for the plant growth regulator forchlorfenuron (CPPU) in food safety residue analysis [2]. Its unsubstituted phenyl-pyridinyl core distinguishes it from halogenated derivatives such as CPPU and 4PU-30, conferring a distinct activity and toxicity profile that makes it a valuable tool for structure–activity relationship (SAR) studies, cytokinin signaling research, and analytical method validation.

Why 1-Phenyl-3-pyridin-4-ylurea Cannot Be Replaced by a Generic Urea or Pyridinylurea Analog


Despite the availability of numerous N-phenyl-N'-pyridinylurea congeners, simple substitution is not feasible because the biological activity of this compound class is highly sensitive to specific halogenation patterns on the pyridyl ring. The non-halogenated 4PU exhibits distinct cytokinin potency, target selectivity, and metabolic fate compared to its 2-chloro analogs CPPU and 4PU-30 [1][2]. Furthermore, 1-phenyl-3-pyridin-4-ylurea is the only commercially available certified reference standard for the CPPU metabolite M2, making it irreplaceable in regulatory residue quantification workflows [2]. Using an alternative phenylurea compound without matching retention time, mass spectral fragmentation, and validated purity would compromise analytical accuracy and traceability.

Quantitative Differentiation of 1-Phenyl-3-pyridin-4-ylurea from Closest Analogs: Head-to-Head Evidence for Procurement Decisions


Cytokinin Activity in Tobacco Callus Bioassay – 4PU vs. Kinetin vs. CPPU (4PU-30)

In the classical tobacco pith callus bioassay, 1-phenyl-3-pyridin-4-ylurea (4PU) demonstrates cytokinin activity that is approximately 10-fold higher than the adenine-type cytokinin kinetin, but roughly 100-fold lower than its 2-chloro derivative CPPU (4PU-30) [1][2]. This positions 4PU as a moderate-potency cytokinin standard, ideal for calibrating assays where the supra-physiological activity of CPPU would mask subtle growth responses.

Cytokinin Plant Growth Regulator Tobacco Callus Bioassay

Cytotoxicity Profile in Mammalian Cells – Metabolite 4PU vs. Parent CPPU

In cell viability assays using human intestinal Caco-2 and hepatic Lo2 cell lines, 1-phenyl-3-pyridin-4-ylurea (metabolite M2 of CPPU) exhibits significantly lower cytotoxicity than its parent compound forchlorfenuron (CPPU). Quantitative MTT assay data demonstrate that at equimolar concentrations (100 µM), 4PU-treated cells retain >90% viability, whereas CPPU reduces viability to approximately 70–75% in the same cell lines [1]. This differential toxicity profile is critical for risk assessment in food safety evaluations.

Cytotoxicity Food Safety Metabolite Toxicology

Kinase Profiling Selectivity – GSK-3β Inhibition vs. Active Kinase Inhibitors

In a high-throughput screening (HTS) campaign against glycogen synthase kinase-3 beta (GSK-3β, human), 1-phenyl-3-pyridin-4-ylurea returned an EC50 value exceeding 300,000 nM (>300 µM), indicating it is essentially inactive against this kinase target [1]. In contrast, established GSK-3β inhibitors such as CHIR-99021 exhibit EC50 values in the low nanomolar range (e.g., ~10 nM), representing a >30,000-fold difference in potency. This profound lack of activity makes 4PU an ideal negative control compound for kinase drug discovery screening cascades.

Kinase inhibition GSK-3beta Negative control

Certified Reference Standard Purity and Batch-to-Batch Reproducibility – 4PU vs. Uncertified Commercial Sources

Reputable vendors supply 1-phenyl-3-pyridin-4-ylurea with a minimum certified purity of 98% (HPLC), accompanied by a batch-specific Certificate of Analysis (CoA) including NMR and HPLC chromatograms . In contrast, generic uncertified sources may supply material at ≤95% purity without spectral documentation. This 3–5% purity differential can translate to co-eluting impurities that interfere with LC-MS/MS quantification of CPPU metabolites in kiwifruit matrices, where residue levels are in the µg/kg range [1].

Reference Standard Purity Certificate of Analysis

Optimal Application Scenarios for 1-Phenyl-3-pyridin-4-ylurea Based on Quantitative Evidence


Cytokinin SAR Studies and Plant Hormone Calibration Standards

Utilize 4PU as a moderate-potency cytokinin reference compound to bridge adenine-type (kinetin, zeatin) and high-potency phenylurea-type (CPPU, thidiazuron) cytokinins in tobacco callus or Arabidopsis root growth bioassays. Its ~10× activity advantage over kinetin but 100× lower potency than CPPU [1] enables dose–response calibration across three orders of magnitude without saturation artifacts, making it ideal for structure–activity relationship studies of novel cytokinin analogs.

Food Safety Residue Analysis – CPPU Metabolite M2 Quantification

Deploy 1-phenyl-3-pyridin-4-ylurea as a certified reference standard for LC-MS/MS quantification of CPPU metabolite M2 in kiwifruit, grape, and other fruit matrices. The validated identity by HRMS and NMR [1], combined with certified purity ≥98% and batch-specific CoA documentation, meets SANTE/11312/2021 requirements for analytical method validation. Its lower cytotoxicity compared to CPPU also simplifies toxicological interpretation when assessing metabolite safety in cell-based assays.

Kinase Drug Discovery – Negative Control for Urea-Based HTS Hits

Use 1-phenyl-3-pyridin-4-ylurea as a structurally authentic but biologically inert negative control in kinase inhibitor screening cascades. With an EC50 >300 µM against GSK-3β, representing >30,000-fold selectivity over active controls such as CHIR-99021 [1], this compound enables clear discrimination between true kinase inhibition and assay interference (e.g., colloidal aggregation, non-specific protein binding) that can plague urea-containing compound libraries.

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